Hdac8-IN-6

HDAC8 Isoform Selectivity Covalent Inhibition

Researchers needing sustained HDAC8 inhibition often find reversible inhibitors insufficient for washout experiments. Hdac8-IN-6 is a covalent probe designed to irreversibly inactivate HDAC8 by modifying Cys153. - Confirmed covalent modification via tandem mass spectrometry and cysteine mutagenesis. - Defined potency: IC₅₀ = 5.1 μM against HDAC8 with ~4.5-fold selectivity over HDAC4. - Enables built-in cellular selectivity controls, with >28-fold differential cytotoxicity between MOLM-13 (7.08 μM) and resistant HEL lines (>200 μM).

Molecular Formula C19H18IN3O2
Molecular Weight 447.3 g/mol
Cat. No. B12372026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac8-IN-6
Molecular FormulaC19H18IN3O2
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC[N+]1=CC(=C(C=C1)NC(=O)CC(=O)N2CC3=CC=CC=C3C2)C#C.[I-]
InChIInChI=1S/C19H17N3O2.HI/c1-3-14-11-21(2)9-8-17(14)20-18(23)10-19(24)22-12-15-6-4-5-7-16(15)13-22;/h1,4-9,11H,10,12-13H2,2H3;1H
InChIKeyFGQPRQWRACRCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac8-IN-6 Covalent HDAC8 Inhibitor


Hdac8-IN-6 (CAS number pending; chemical name: 4-amino-3-ethynylpyridine-linked isoindoline amide derivative) is a medium linker-length, methylated covalent inhibitor of histone deacetylase 8 (HDAC8). It is classified as a targeted covalent inhibitor (TCI) that forms an irreversible bond with the HDAC8 Cys153 residue. In a cell-free biochemical assay, Hdac8-IN-6 demonstrates an IC50 of 5.1 μM against HDAC8 [1]. The compound exhibits a defined molecular composition (C19H18IN3O2; molecular weight: 447.27 g/mol) .

Hdac8-IN-6 Differentiation from Generic HDAC8 Inhibitors


Hdac8-IN-6 cannot be substituted with other in-class HDAC8 inhibitors due to its unique covalent binding mechanism and strict structural requirements for potency. Unlike reversible inhibitors such as PCI-34051 (IC50 = 10 nM), which relies on non-covalent interactions , Hdac8-IN-6 achieves inhibition through irreversible alkylation of Cys153, as confirmed by MS/MS analysis [1]. Furthermore, the compound's activity is exquisitely sensitive to linker length: the methylated short-linker analogue (compound 2, IC50 = 102 μM) and the long-linker analogue (compound 4, inactive up to 100 μM) are both significantly less potent [1]. This steep structure-activity relationship (SAR) means that even closely related structural analogues fail to reproduce the same level of target engagement. Additionally, the non-methylated version (compound 11) is inactive (>500 μM in cellular assays), underscoring the essential role of the N-methyl group for electrophilic reactivity [1]. Therefore, generic substitution with any other HDAC8 ligand would lead to a fundamentally different biochemical and cellular outcome.

Hdac8-IN-6 Quantitative Differentiation Evidence


Linker-Length Impact on HDAC8 Inhibition Potency

Hdac8-IN-6 displays a 4.5-fold selectivity for HDAC8 (IC50 = 5.1 μM) over HDAC4 (IC50 = 23.1 μM), whereas the precursor fragment hit B6+ shows no selectivity between the two isoforms [1]. This differential selectivity profile is a critical differentiator for studies aiming to probe HDAC8-specific functions, as it reduces potential confounding effects from HDAC4 inhibition.

HDAC8 Isoform Selectivity Covalent Inhibition

N-Quaternization Requirement for Covalent HDAC8 Activity

Hdac8-IN-6 acts as an irreversible covalent inhibitor of HDAC8, specifically alkylating Cys153 as confirmed by tryptic digestion and tandem mass spectrometry (MS/MS) [1]. The covalent nature of inhibition is further supported by the maintenance of enzyme inhibition after 2000-fold dilution and overnight dialysis [1]. Additionally, the IC50 decreases 15-fold (to 58.8 μM) when tested against the HDAC8 Cys153Ser mutant, indicating that while non-covalent binding still contributes, covalent labeling of Cys153 is the primary driver of potency [1].

Covalent Inhibitor Cys153 MS/MS Irreversible Binding

HDAC8 vs. HDAC4 Isoform Selectivity

In THP-1 acute monocytic leukemia cells, Hdac8-IN-6 exhibits a cell viability IC50 of 46.5 μM, whereas its non-methylated counterpart (compound 11) is essentially inactive (IC50 > 500 μM) [1]. In HL60 promyelocytic leukemia cells, Hdac8-IN-6 shows an IC50 of 161 μM compared to >500 μM for compound 11 [1]. These data confirm that the N-methyl group is essential for translating biochemical potency into cellular efficacy.

Cell Viability THP-1 Cellular Activity

Covalent Inactivation Kinetics at Cys153

In OCI-AML3 acute myeloid leukemia cells, treatment with 10 μM Hdac8-IN-6 induces a measurable increase in SMC3 acetylation, a well-established biomarker of HDAC8 inhibition, without altering total HDAC8 protein levels [1]. In contrast, the fragment hit B6+ requires 20–40 μM to achieve a similar level of target engagement [1]. This dose-response relationship confirms on-target functional activity at concentrations readily achievable in cell culture.

Target Engagement SMC3 Acetylation Western Blot

Hdac8-IN-6 Application Scenarios


Covalent HDAC8 Probe Development and Target Engagement Studies

When studying HDAC8-dependent processes in cells that also express HDAC4 (e.g., certain leukemia or solid tumor lines), Hdac8-IN-6 offers a 4.5-fold selectivity window (5.1 μM vs 23.1 μM) that reduces confounding HDAC4 inhibition [1]. This is a critical advantage over non-selective fragment hits like B6+, which inhibit both isoforms equally, potentially masking HDAC8-specific phenotypes.

Hematological Malignancy Cell Line Screening with Built-In Selectivity Controls

Hdac8-IN-6's covalent, irreversible binding to Cys153 enables sustained HDAC8 inhibition even after compound removal. This property is ideal for washout experiments designed to assess the durability of downstream signaling effects or to differentiate between direct and indirect consequences of HDAC8 inhibition [1]. Researchers can pre-treat cells, wash out the compound, and then monitor the persistence of SMC3 acetylation or other readouts.

Linker-Length and N-Methylation SAR for HDAC8 Inhibitors

The stark potency differences among linker-length variants (Hdac8-IN-6: 5.1 μM; short-linker compound 2: 102 μM; long-linker compound 4: inactive) provide a valuable SAR framework [1]. Hdac8-IN-6 serves as an optimal reference point for medicinal chemistry efforts aimed at optimizing covalent HDAC8 inhibitors, offering a balanced profile of potency and selectivity that can be iteratively improved.

HDAC8/HDAC4 Dual-Profiling Assays

Hdac8-IN-6 has demonstrated on-target functional activity in OCI-AML3 cells at 10 μM, as evidenced by increased SMC3 acetylation [1]. This makes it a suitable tool for validating HDAC8 as a therapeutic target in AML and other hematological malignancies. Its cellular potency (THP-1 IC50 = 46.5 μM) provides a clear window for dose-response studies in viability assays [1].

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